molecular formula C8H8ClNO4S B1449021 Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate CAS No. 1784680-77-8

Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate

Cat. No.: B1449021
CAS No.: 1784680-77-8
M. Wt: 249.67 g/mol
InChI Key: BPJYGVWETWPCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Modification and Epigenetics

Research has highlighted the critical role of DNA methylation and demethylation in regulating gene expression, with specific inhibitors being investigated for their therapeutic potential. For example, DNA methyltransferase inhibitors have shown promise in reactivating suppressor gene expression and exerting antitumor effects in various models, pointing towards the potential for chemical compounds to modify genetic expression beneficially (Goffin & Eisenhauer, 2002). This underscores the importance of chemical agents in modulating biological pathways at the genetic level.

Antimicrobial and Anti-biofilm Agents

The antimicrobial and anti-biofilm properties of natural compounds, such as carvacrol, have been extensively reviewed, revealing their potential against a wide range of bacteria and fungi. This research supports the exploration of chemical compounds for developing new antimicrobial agents (Marchese et al., 2018). Such insights may suggest avenues for utilizing compounds like Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate in antimicrobial applications.

Role in Cancer Treatment and Research

Chemistry advancements in fluorinated pyrimidines highlight the ongoing research to optimize cancer treatments through precise drug development. The review discusses methods for synthesizing these compounds, including radioactive and stable isotopes, to study metabolism and biodistribution, providing insights into how chemical compounds are integral to advancing cancer therapy (Gmeiner, 2020). This suggests potential research applications for complex chemical compounds in developing targeted therapies.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-7(8(11)14-2)3-6(4-10-5)15(9,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJYGVWETWPCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.